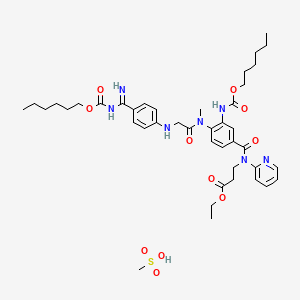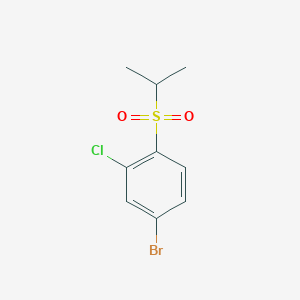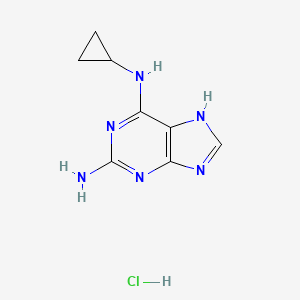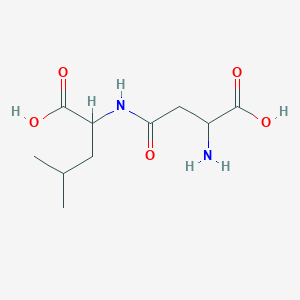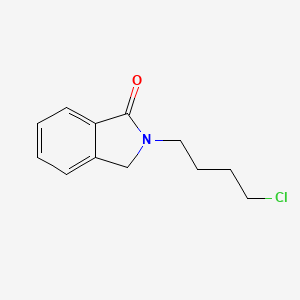![molecular formula C16H20N2O8 B15354747 (2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2R,4S)-4-hydroxy-5-oxo-1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate](/img/structure/B15354747.png)
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2R,4S)-4-hydroxy-5-oxo-1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoborneol-d3, also known as (1R,2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol-d3, is a stable isotope-labeled derivative of isoborneol. It is a bicyclic monoterpenoid alcohol with a molecular formula of C11H17O and a molecular weight of 171.29 g/mol. This compound is commonly used in scientific research as a chemical reagent and in various applications within chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isoborneol-d3 can be synthesized through several synthetic routes, including the reduction of isoborneol using deuterium-labeled reducing agents. The reaction conditions typically involve the use of a catalyst, such as palladium on carbon (Pd/C), and a deuterium source, such as deuterium gas (D2) or deuterated solvents.
Industrial Production Methods: In an industrial setting, the production of Isoborneol-d3 involves large-scale chemical synthesis using similar methods as those described above. The process is optimized for efficiency and yield, often employing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Isoborneol-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Isoborneol-d3 can be oxidized to isoborneol using oxidizing agents such as chromic acid (H2CrO4) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to isoborneol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Isoborneol-d3 can undergo substitution reactions with various reagents, such as halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed:
Oxidation: The major product of oxidation is isoborneol.
Reduction: The major product of reduction is isoborneol.
Substitution: The major products of substitution reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Isoborneol-d3 is widely used in scientific research due to its stable isotope labeling, which allows for accurate tracing and quantification in various experiments. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a standard in mass spectrometry.
Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Utilized in drug metabolism studies to understand the pharmacokinetics and pharmacodynamics of pharmaceutical compounds.
Industry: Applied in the development of flavors, fragrances, and other chemical products.
Wirkmechanismus
The mechanism by which Isoborneol-d3 exerts its effects depends on the specific application. In metabolic studies, the deuterium label allows for the tracking of the compound's incorporation into biological molecules, providing insights into metabolic pathways and enzyme activities. The molecular targets and pathways involved vary based on the specific biological or chemical context in which Isoborneol-d3 is used.
Vergleich Mit ähnlichen Verbindungen
Borneol
Camphor
Isoborneol
Isoborneol-d3's stable isotope labeling and versatile applications make it a valuable compound in scientific research and various industries. Its unique properties and wide range of uses highlight its importance in advancing our understanding of chemical, biological, and medical processes.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Eigenschaften
Molekularformel |
C16H20N2O8 |
|---|---|
Molekulargewicht |
371.36 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[3-[(2R,4S)-4-hydroxy-5-oxo-1-(trideuteriomethyl)pyrrolidin-2-yl]pyridin-1-ium-1-yl]oxane-2-carboxylate |
InChI |
InChI=1S/C16H20N2O8/c1-17-8(5-9(19)14(17)23)7-3-2-4-18(6-7)15-12(22)10(20)11(21)13(26-15)16(24)25/h2-4,6,8-13,15,19-22H,5H2,1H3/t8-,9+,10+,11+,12-,13+,15-/m1/s1/i1D3 |
InChI-Schlüssel |
RQZAUCJAFHEEEZ-OOWQQTKYSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])N1[C@H](C[C@@H](C1=O)O)C2=C[N+](=CC=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O |
Kanonische SMILES |
CN1C(CC(C1=O)O)C2=C[N+](=CC=C2)C3C(C(C(C(O3)C(=O)[O-])O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


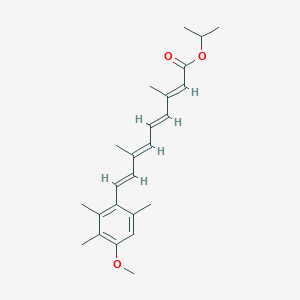
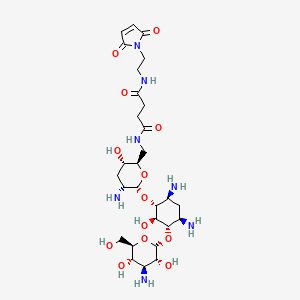
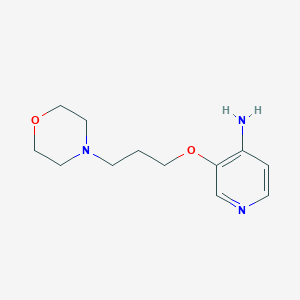
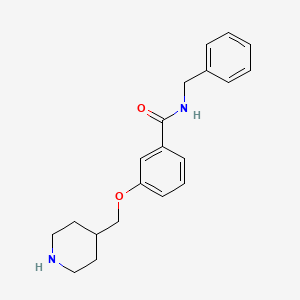
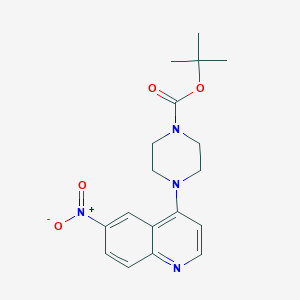
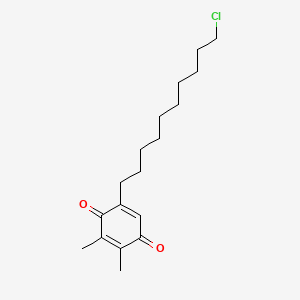
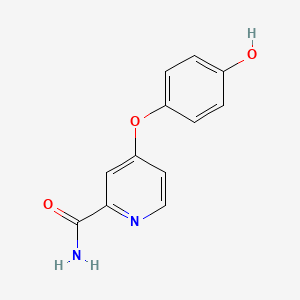

![(3R,6S)-3,4,5-trihydroxy-6-[[3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-2-carboxylic acid](/img/structure/B15354736.png)
